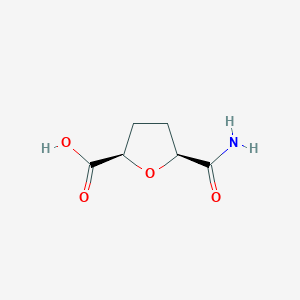

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMFPCPZWAVWNH-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-carbamoyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carbamoyl chloride in the presence of a base to form the oxolane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (2R,5S)-5-carbamoyloxolane-2-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxolane derivatives.

Scientific Research Applications

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R,5S)-5-carbamoyloxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(2R,5R)-5-Pentyloxolane-2-Carboxylic Acid

Key Differences :

- Substituents : A hydrophobic pentyl chain (-C₅H₁₁) replaces the carbamoyl group, significantly altering polarity and solubility .

- Stereochemistry : The R,R configuration contrasts with the R,S configuration of the target compound, affecting spatial arrangement and intermolecular interactions.

- Physicochemical Properties :

- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 143.1 Ų) indicate a larger molecular footprint compared to the carbamoyl analog due to the extended alkyl chain .

- Solubility : The pentyl group reduces aqueous solubility, making it more lipophilic (logP ~2.5 estimated) compared to the polar carbamoyl derivative.

cis-(2R,5R)-5-Methyloxolane-2-Carboxylic Acid

Key Differences :

- Substituents : A methyl group (-CH₃) at position 5 introduces minimal steric bulk and moderate hydrophobicity compared to the carbamoyl group .

- Physicochemical Properties :

- Molecular Size : Smaller substituents (methyl vs. carbamoyl) likely result in a lower CCS than the target compound.

- Acidity : The carboxylic acid group (pKa ~2.5) remains comparable, but the absence of a carbamoyl group diminishes hydrogen-bonding interactions.

(2R,5S)-1-Boc-5-Aminopiperidine-2-Carboxylic Acid Ethyl Ester

Key Differences :

- Core Structure : A six-membered piperidine ring replaces the oxolane, altering ring strain and conformational flexibility .

- Functional Groups : The Boc-protected amine and ethyl ester mask reactivity, contrasting with the free carboxylic acid and carbamoyl groups of the target compound.

- Applications : Likely used as a synthetic intermediate, whereas the target’s unprotected groups may enhance bioactivity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding : The carbamoyl group in the target compound enables robust hydrogen-bonding networks, as seen in analogous crystal structures involving ether oxygens and hydroxyl groups . This enhances stability in solid-state formulations.

- Stereochemical Impact : The R,S configuration optimizes spatial alignment for interactions with chiral biological targets (e.g., enzymes), unlike the R,R isomers, which may exhibit reduced binding affinity.

- Synthetic Considerations : Polar substituents like carbamoyl necessitate polar solvents (e.g., water, DMSO) for crystallization, contrasting with the alkylated analogs crystallized from hexane/dichloromethane mixtures .

Biological Activity

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid is a compound belonging to the oxolane family, characterized by its unique structural features that contribute to its biological activity. This article will delve into the biological activity of this compound, drawing on various studies and data to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of (2R,5S)-5-carbamoyloxolane-2-carboxylic acid can be described by the following molecular formula:

- Molecular Formula : C₆H₁₁N₃O₃

- SMILES Notation : C1C(C(C1=O)N)C(C(=O)O)N

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Carbamoyl and carboxyl groups |

| Chirality | Contains chiral centers at C2 and C5 |

Antimicrobial Properties

Research has indicated that compounds similar to (2R,5S)-5-carbamoyloxolane-2-carboxylic acid exhibit significant antimicrobial activity. A study focusing on short-chain carboxylic acids (SCCAs) demonstrated that structural diversity plays a crucial role in their effectiveness against various pathogens, including Salmonella enterica . While specific data on (2R,5S)-5-carbamoyloxolane-2-carboxylic acid is limited, its structural analogs have shown promising results in inhibiting microbial growth and biofilm formation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties can be inferred from its structural similarity to other bioactive molecules that modulate inflammatory pathways. For instance, derivatives of carboxylic acids have been shown to inhibit key inflammatory mediators such as cytokines and chemokines . This suggests that (2R,5S)-5-carbamoyloxolane-2-carboxylic acid may possess similar capabilities.

Case Studies

- Inhibition of Biofilm Formation : A comparative study on SCCAs highlighted the importance of structural features in inhibiting biofilm formation. Compounds with hydrophobic characteristics were particularly effective . This suggests that modifications to the structure of (2R,5S)-5-carbamoyloxolane-2-carboxylic acid could enhance its biofilm inhibitory activity.

- Antimicrobial Efficacy : In a study evaluating various SCCAs against S. enterica, it was found that compounds with higher acid dissociation strengths exhibited greater antimicrobial effects in acidic environments . Although direct studies on (2R,5S)-5-carbamoyloxolane-2-carboxylic acid are lacking, its carboxylic nature may confer similar advantages.

Structure-Activity Relationship (SAR)

Understanding the SAR of related compounds can provide insights into optimizing the biological activity of (2R,5S)-5-carbamoyloxolane-2-carboxylic acid. Key factors influencing activity include:

- Hydrophobicity : Compounds with increased hydrophobic character tend to exhibit enhanced antimicrobial properties.

- Acid Dissociation Constant (pKa) : The ability of a compound to dissociate in solution affects its interaction with microbial membranes.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Similar compounds show significant inhibition of S. enterica |

| Anti-inflammatory Potential | Structural analogs modulate inflammatory pathways effectively |

| Structure-Activity Relationship | Hydrophobicity and pKa are critical for enhancing efficacy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,5S)-5-carbamoyloxolane-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves ring-opening of a protected oxolane intermediate followed by carbamoylation. For stereochemical control, chiral auxiliaries or enzymatic catalysis can be employed. Post-synthesis, enantiomeric purity should be verified using chiral HPLC or polarimetry. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .

Q. Which analytical techniques are most reliable for characterizing (2R,5S)-5-carbamoyloxolane-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the oxolane ring structure and carbamoyl group placement.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

- Table : Example characterization data from analogous compounds:

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 4.2–4.5 ppm (oxolane protons) | |

| HRMS | [M+H] m/z calculated: 188.0923 |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Based on structurally related piperidine and pyrrolidine derivatives:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation of aerosols.

- Store at 2–8°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (2R,5S)-5-carbamoyloxolane-2-carboxylic acid?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., proteases).

- Use density functional theory (DFT) to calculate electrostatic potential maps, identifying reactive sites for carbamoyl group interactions.

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Control Variables : Standardize assay conditions (pH, temperature, solvent).

- Dose-Response Curves : Test across a wider concentration range to identify non-linear effects.

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays .

Q. How does the stereochemistry of the oxolane ring influence the compound’s physicochemical properties?

- Methodological Answer :

- Compare (2R,5S) vs. (2S,5R) diastereomers using:

- LogP Measurements : Assess hydrophobicity differences via shake-flask method.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and melting points.

- Solubility Studies : Test in buffers of varying ionic strength to model biological environments .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to improve turnover number.

- Implement continuous flow chemistry to enhance reaction control and reduce racemization.

- Monitor ee at each step via chiral HPLC and adjust catalyst loading dynamically .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR spectra for similar oxolane derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.